AADC Inhibition Potency: 55-Fold Higher IC₅₀ than Carbidopa
Benserazide demonstrates significantly higher potency as an AADC inhibitor compared to carbidopa. In vitro enzyme inhibition assays report an IC₅₀ of 0.53 µM for benserazide , while carbidopa exhibits an IC₅₀ of 29 ± 2 µM . This translates to benserazide being approximately 55 times more potent in this specific assay.
| Evidence Dimension | Aromatic L-amino acid decarboxylase (AADC) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 0.53 µM |
| Comparator Or Baseline | Carbidopa: IC₅₀ = 29 ± 2 µM |
| Quantified Difference | ~55-fold higher potency for benserazide |
| Conditions | In vitro enzymatic assay (cell-free system) |
Why This Matters
This difference in intrinsic potency is a primary driver for the lower milligram dose of benserazide required in fixed-dose combinations (e.g., 1:4 ratio with levodopa vs. carbidopa's 1:10 or 1:4), impacting cost-per-dose calculations and excipient loading in formulation development.
